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Introduction

Imipenem is a potent, broad-spectrum B-lactam antibiotic belonging to the carbapenem class.
[1] It was derived from a natural compound called thienamycin, produced by the bacterium
Streptomyces cattleya.[2] While thienamycin exhibited significant antibacterial activity, its
inherent instability in aqueous solutions made it unsuitable for clinical use.[1] The development
of imipenem, a more stable N-formimidoyl derivative, overcame this limitation.[2] However,
imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-1 (DHP-I),
leading to low urinary concentrations and potential nephrotoxicity.[2][3]

To counteract this, imipenem is co-administered with cilastatin, a specific and reversible
inhibitor of DHP-1.[4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that
imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic
efficacy and protecting the kidneys.[6][7] This fixed 1:1 combination of imipenem and
cilastatin provides a powerful tool against a wide range of Gram-positive and Gram-negative,
aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][8]

This guide provides a detailed examination of the chemical structures, stereochemistry, and
synergistic interaction of imipenem and cilastatin for researchers, scientists, and drug
development professionals.
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Chemical Structure and Stereochemistry
Imipenem

Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem,
which is fused to a B-lactam ring. This bicyclic system is characteristic of this class of
antibiotics.

o |[UPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-
hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[8][9]

e Chemical Formula: C12H17N304S[1]
o Key Structural Features:

o Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins
(which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring),
the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a
double bond between C2 and C3.

o Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers
significant stability against hydrolysis by most bacterial B-lactamases.[3]

o Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which
contributes to the broad spectrum of antibacterial activity.

o Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that
is biologically active. The stereochemical configuration is critical for its ability to bind to
penicillin-binding proteins (PBPs) and resist 3-lactamase degradation. The configurations
are:

o C5: R configuration
o C6: S configuration

o C1' (of the hydroxyethyl side chain): R configuration

Cilastatin
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Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme
dehydropeptidase-I.

e IUPAC Name: (2)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-
dimethylcyclopropanecarbonyllamino]hept-2-enoic acid.[4][10]

e Chemical Formula: C16H26N205S[4]

o Key Structural Features:
o Heptenoic Acid Backbone: A seven-carbon chain with a double bond.
o Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.

o Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the
amino acid L-cysteine.

o Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric
isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.

o C2' (of the cysteine moiety): R configuration
o C1" (of the cyclopropyl group): S configuration
o Double Bond: Z configuration

Quantitative Data

The physicochemical and pharmacokinetic properties of imipenem and cilastatin are
summarized in the tables below.

Table 1: Physicochemical Properties
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Property Imipenem Cilastatin (Sodium Salt)
Molecular Formula C12H17N304S[1] C16H25N2NaOsS[10]
Molar Mass 299.35 g/mol [1] 380.43 g/mol [10]

White to off-white, crystalline Off-white to yellowish-white,
Appearance ] ]

solid amorphous solid[10]

B ) ) Very soluble in water and
Solubility Sparingly soluble in water
methanol[10]
] pKai: 2.0, pKaz: 4.4, pKas:

pKa Not consistently found

9.2[10]

Table 2: Pharmacokinetic Properties (Intravenous

Administration)
Parameter Imipenem Cilastatin
Elimination Half-life ~1 hour[3][11] ~1 hour[11]
Protein Binding ~20%][1] ~40%

Volume of Distribution

0.23 - 0.31 L/Kkg[8]

~0.14 L/kg[11]

Metabolism

Renal (by dehydropeptidase-I)
[11[3]

Primarily renal

Excretion

~70% unchanged in urine (with
cilastatin)[3][8]

~70-80% unchanged in urine

Plasma Clearance

~12.1 L/h per 1.73 m?[11]

~12.4 L/h per 1.73 m?[11]

Mechanism of Action and Synergistic Interaction

The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but

complementary mechanisms of action.

¢ Imipenem - Antibacterial Action: Imipenem exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins
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(PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This
disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and
PBP-1a/1b in many Gram-negative bacteria.[8]

Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules
where the enzyme dehydropeptidase-1 (DHP-I), located on the brush border of proximal
tubule cells, rapidly hydrolyzes its B-lactam ring.[2][5] This inactivation not only reduces the
amount of active antibiotic excreted in the urine but also creates metabolites that can be
nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the
degradation of imipenem.[6][13]

Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic
is blocked. This results in a significant increase in the half-life and urinary concentration of
active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing
its overall systemic efficacy.[2][5]
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Caption: Synergistic mechanism of Imipenem and Cilastatin.
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Experimental Protocols
General Synthesis Outline for Imipenem

The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols
are proprietary, the general approach often involves the construction of the carbapenem core
followed by the introduction of the side chains. A representative patent describes a process that
can be summarized as follows:

o Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor,
such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-
carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]

¢ Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base
(e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g.,
diphenylchlorophosphate) are added sequentially.[14]

o Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the
corresponding enol phosphate derivative. This intermediate is typically used in the next step
without purification.[14]

» Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether
side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]

o Formimidation: The amine group on the side chain is reacted with a formimidating agent
(e.g., isopropylformimidate) to install the N-formimidoyl group.[14]

» Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed,
typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final
imipenem molecule.[14]

« Purification: The final product is isolated and purified through crystallization.[14]
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Caption: Generalized workflow for the chemical synthesis of Imipenem.

Protocol for In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
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This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)
of an antimicrobial agent.

e Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar
medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton
Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland
standard (~1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum
concentration of approximately 5 x 105 CFU/mL in the test wells.

o Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial
two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a
range of concentrations (e.g., from 128 pg/mL down to 0.06 pg/mL).

 Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared
bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well
(broth only) are included on each plate.

 Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

o Determination of MIC: After incubation, the plates are examined for visible bacterial growth
(turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely
inhibits visible growth of the organism.

Conclusion

Imipenem and cilastatin represent a landmark in antibiotic therapy, showcasing the power of
rational drug design to overcome pharmacological challenges. The specific stereochemistry of
imipenem is fundamental to its broad-spectrum activity and resistance to (3-lactamases, while
the precise structure of cilastatin allows it to function as a highly effective inhibitor of the
metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable
therapeutic agent for treating severe bacterial infections. A thorough understanding of their
chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of
action is essential for the continued development of novel anti-infective strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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